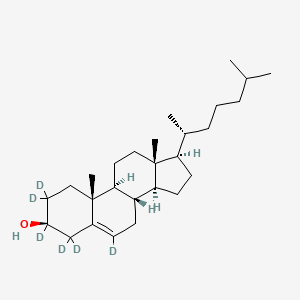

Cholesterol-2,2,3,4,4,6-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

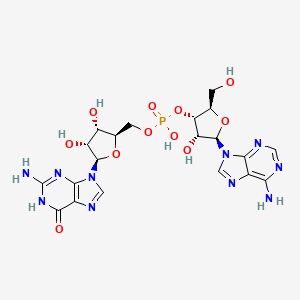

Le Cholestérol-d6 est une forme marquée au deutérium du cholestérol, où six atomes d'hydrogène sont remplacés par du deutérium. Ce composé est principalement utilisé comme étalon interne en spectrométrie de masse pour la quantification du cholestérol. Le cholestérol lui-même est un stérol majeur chez les mammifères, représentant 20 à 25 % de la composante structurelle de la membrane plasmique. Il joue un rôle crucial dans la détermination des caractéristiques de fluidité et de perméabilité de la membrane, ainsi que dans le fonctionnement des transporteurs et des protéines de signalisation .

Mécanisme D'action

Target of Action

Cholesterol-d6, also known as Cholesterol-2,2,3,4,4,6-d6, is a deuterated form of cholesterol . It primarily targets the same biological systems as natural cholesterol. These include cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity, and serves as a precursor molecule in various biochemical pathways .

Mode of Action

Cholesterol-d6 interacts with its targets in the same way as natural cholesterol. It integrates into the lipid bilayer of cell membranes, influencing their fluidity and permeability. It also serves as a precursor molecule for the synthesis of steroid hormones, bile acids, and vitamin D .

Biochemical Pathways

Cholesterol-d6 is involved in the same biochemical pathways as cholesterol. It is a critical component in the synthesis of steroid hormones, bile acids, and vitamin D. These substances play vital roles in a variety of physiological processes, including inflammation, immune response, digestion, and regulation of calcium levels .

Result of Action

The molecular and cellular effects of Cholesterol-d6’s action would be expected to mirror those of cholesterol, given their structural similarity. This includes effects on cell membrane structure and function, as well as the synthesis of critical biomolecules .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Cholestérol-d6 est synthétisé par la deutération du cholestérol. Le processus implique le remplacement des atomes d'hydrogène par des atomes de deutérium. Cela peut être réalisé par diverses réactions chimiques, y compris l'hydrogénation catalytique en présence de gaz deutérium. Les conditions de réaction impliquent généralement des pressions et des températures élevées pour faciliter l'échange de l'hydrogène par du deutérium .

Méthodes de production industrielle

La production industrielle du Cholestérol-d6 implique des processus de deutération à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des catalyseurs et des réacteurs spécialisés conçus pour manipuler le gaz deutérium. Le produit final est purifié par des techniques telles que la chromatographie pour garantir qu'il répond aux normes requises pour la recherche scientifique .

Analyse Des Réactions Chimiques

Types de réactions

Le Cholestérol-d6 subit des réactions chimiques similaires à celles du cholestérol, y compris des réactions d'oxydation, de réduction et de substitution. La présence d'atomes de deutérium peut influencer la cinétique et les mécanismes de réaction en raison de l'effet isotopique.

Réactifs et conditions courantes

Oxydation : Le Cholestérol-d6 peut être oxydé en utilisant des réactifs tels que l'acide chromique ou le permanganate de potassium en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les hydroxydes en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions sont des dérivés deutériés du cholestérol, qui conservent les atomes de deutérium. Ces produits sont utilisés dans diverses applications analytiques et de recherche .

Applications De Recherche Scientifique

Le Cholestérol-d6 est largement utilisé en recherche scientifique en raison de son marquage isotopique stable. Parmi ses applications, on peut citer :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du cholestérol et de ses métabolites.

Biologie : Aide à étudier le métabolisme et la distribution du cholestérol dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments hypolipidémiants.

Industrie : Employé dans le développement de systèmes d'administration de médicaments à base lipidique et dans le contrôle qualité des produits contenant du cholestérol

Mécanisme d'action

Le Cholestérol-d6 exerce ses effets en imitant le comportement du cholestérol naturel dans les systèmes biologiques. Il interagit avec les phospholipides membranaires, les sphingolipides et les protéines pour influencer leur comportement. Le marquage au deutérium permet aux chercheurs de suivre et de quantifier le cholestérol dans divers processus biologiques à l'aide de la spectrométrie de masse. Cela permet de comprendre les cibles moléculaires et les voies impliquées dans le métabolisme et l'homéostasie du cholestérol .

Comparaison Avec Des Composés Similaires

Le Cholestérol-d6 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. Les composés similaires comprennent :

Cholestérol-d7 : Un autre cholestérol marqué au deutérium avec sept atomes de deutérium.

Cholestérol : La forme naturelle du composé sans aucun marquage isotopique.

Phytostérols : Stérols d'origine végétale tels que le sitostérol et le campestérol, qui sont structurellement similaires au cholestérol mais ont des rôles biologiques différents .

Le Cholestérol-d6 se démarque par son utilisation dans la quantification et le suivi précis en recherche scientifique, ce qui en fait un outil précieux dans divers domaines.

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QSOBUISFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

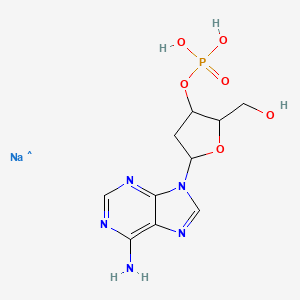

Q1: Why is Cholesterol-d6 used as an internal standard in quantifying cholesterol in complex samples like vegetable oils or biological samples?

A: Cholesterol-d6 shares almost identical chemical properties with endogenous cholesterol but possesses a distinct mass difference due to the presence of six deuterium atoms. This difference allows for clear differentiation during mass spectrometry analysis. By adding a known amount of Cholesterol-d6 to the sample before extraction and analysis, scientists can account for potential variations during sample preparation and ionization, leading to more accurate quantification of the endogenous cholesterol. [, , , ]

Q2: One study utilized Cholesterol-d6 to investigate cholesterol uptake by Caco-2 cells. How does this approach work?

A: In this study [], researchers supplemented Caco-2 cells with Cholesterol-3,4-13C2 alongside other nutrients. By subsequently analyzing the cells for both Cholesterol-3,4-13C2 and endogenous cholesterol using Cholesterol-d6 as an internal standard, they could differentiate between cholesterol absorbed from the medium and cholesterol naturally present in the cells. This method provided insights into the dynamics of cholesterol uptake and metabolism in vitro.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)